1,5,7-Triazabicyclo[4.4.0]dec-5-ene
Overview
Description
1,5,7-Triazabicyclo[4.4.0]dec-5-ene is a bicyclic guanidine base known for its strong basicity and catalytic properties. It is widely used in organic synthesis, particularly as a catalyst for various reactions such as Michael reactions, transesterification, and ring-opening polymerization . The compound has a molecular formula of C7H13N3 and a molecular weight of 139.20 g/mol .
Mechanism of Action
Target of Action
The primary targets of 1,5,7-Triazabicyclo[4.4.0]dec-5-ene are various organic compounds that require a strong base for their reactions . It fully deprotonates most phenols, carboxylic acids, and some C-acids .
Mode of Action
This compound acts as a catalyst in various reactions. It catalyzes Michael reactions, Henry reactions (nitroaldol reactions), transesterification reactions, and Knoevenagel condensations . It also catalyzes the aminolysis of esters and the direct addition of P(O)-H bonds (dialkyl phosphites and diphenyl phosphonite) across various activated alkenes .
Biochemical Pathways
The compound plays a critical role in the aerobic α-hydroxylation of ketones . It enhances the activity of peroxide intermediates in this reaction, in the absence of either a metal catalyst or phosphine reductant .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,5,7-Triazabicyclo[44It is soluble in acetonitrile, ethanol, organic solvents, and water , which suggests it could have good bioavailability.
Result of Action
The compound’s action results in the formation of new organic compounds. For example, it enables the rapid synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephthalides . It also facilitates the formation of amide bonds through lactone aminolysis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, it is known to operate under mild conditions . .
Biochemical Analysis
Biochemical Properties
1,5,7-Triazabicyclo[4.4.0]dec-5-ene plays a critical role in the aerobic α-hydroxylation of ketones . It initiates the reaction by proton abstraction and enhances the oxidizing ability of peroxide intermediates . This allows DMSO to be used rather than commonly used phosphine reductants
Molecular Mechanism
The molecular mechanism of this compound involves the formation of double hydrogen bonds with the ketone in the reaction . This allows it to abstract a proton and enhance the oxidizing ability of peroxide intermediates . The attack of dioxygen on the this compound-enol adduct is suggested to be the rate-determining step .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,7-Triazabicyclo[4.4.0]dec-5-ene can be synthesized through several methods. One common approach involves the cyclization of 1,3-diaminopropane with formaldehyde and formic acid under acidic conditions . The reaction typically proceeds as follows:
Cyclization Reaction: 1,3-Diaminopropane reacts with formaldehyde and formic acid to form the bicyclic structure.
Purification: The crude product is purified through recrystallization or distillation to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1,5,7-Triazabicyclo[4.4.0]dec-5-ene undergoes various types of reactions, including:
Oxidation: It can participate in oxidation reactions, enhancing the activity of peroxide intermediates.
Reduction: It can act as a base in reduction reactions, facilitating the reduction of certain functional groups.
Substitution: It is commonly used in substitution reactions, such as aminolysis of esters.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and dimethyl sulfoxide (DMSO).
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used in the presence of this compound.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions with this compound.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated products, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1,5,7-Triazabicyclo[4.4.0]dec-5-ene has a wide range of scientific research applications:
Comparison with Similar Compounds
1,5,7-Triazabicyclo[4.4.0]dec-5-ene is unique due to its high basicity and catalytic efficiency. Similar compounds include:
Tetramethylguanidine: Less basic and less efficient as a catalyst compared to this compound.
1,3-Diazabicyclo[5.4.0]undec-7-ene: Another bicyclic guanidine with different catalytic properties.
7-Methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene: A methylated derivative with slightly different reactivity.
This compound stands out due to its versatility and effectiveness in a wide range of chemical reactions .
Properties
IUPAC Name |
3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-8-7-9-4-2-6-10(7)5-1/h1-6H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKFHMNJTHKMRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NCCCN2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10206793 | |
Record name | 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
Record name | 2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro- | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a) pyrimidine | |
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URL | https://haz-map.com/Agents/19223 | |
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CAS No. |
5807-14-7 | |
Record name | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5807-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005807147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-Pyrimido[1,2-a]pyrimidine, 1,3,4,6,7,8-hexahydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,4,6,7,8-Hexahydro-2H-pyrimido(1,2-a)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10206793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.880 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIAZABICYCLODECENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAF7GN82TM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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